3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
描述
属性
IUPAC Name |
3,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)14-5-6-16(22)17(23)12-14/h2-8,11-12H,9-10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIEKIDVGBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
The compound also contains a methoxyphenyl group. Methoxyphenyl compounds are a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities and bind with high affinity to multiple receptors .
生物活性
The compound 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.396 g/mol. The structural characteristics include:
- Fluorine Substituents : The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity.
- Triazolo-Pyridazine Moiety : This heterocyclic structure is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The specific activity of 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is anticipated based on structural similarities to other active compounds in the literature .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Compounds containing triazole and pyridazine rings have been documented for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain triazole derivatives increase ROS levels in cells, contributing to cytotoxicity against cancer cells.
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.35 | Antitubercular |
| Compound B | Structure B | 2.18 | Anticancer |
| Compound C | Structure C | 0.20 | Antiviral |
Table 2: Summary of In Vitro Studies on Related Compounds
| Study Reference | Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|---|
| HEK-293 | >40 | Non-toxic to human cells | |
| A549 (Lung Cancer) | 5.00 | Significant growth inhibition |
Case Study 1: Triazole Derivatives in Cancer Treatment
A study investigated a series of triazole derivatives for their anticancer activity against various cell lines. The most active compounds showed IC50 values ranging from 1 to 5 µM, indicating strong potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Efficacy of Heterocyclic Compounds
Research focused on the antimicrobial properties of heterocyclic compounds similar to 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) often below 10 µg/mL .
相似化合物的比较
Structural and Substituent Variations
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Key Comparative Findings
Triazolo Core Modifications: The target compound’s 3-methoxyphenyl substituent (vs. The ethyloxy linker in the target compound likely enhances solubility compared to the methyl-linked analog in , which has a molecular weight of 333.29 and may exhibit faster clearance due to reduced hydrophilicity.
Benzamide Substituent Effects :
- 3,4-Difluoro substitution (target and ) introduces strong electron-withdrawing effects, favoring interactions with polar residues in target proteins.
- The trifluoromethoxy group in adds both lipophilicity and metabolic resistance, whereas sulfonamide in introduces hydrogen-bonding capacity but reduces cell permeability.
Heterocyclic Variations :
- The triazolo-oxazin core in differs significantly, incorporating an oxygen atom that may alter binding kinetics. This core is associated with improved metabolic stability in patent literature .
Functional Group Implications: Thiophene in introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking), which could enhance binding affinity in hydrophobic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
